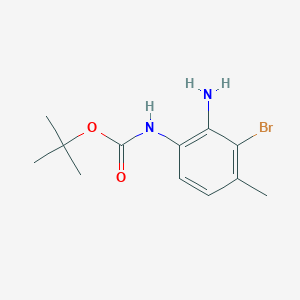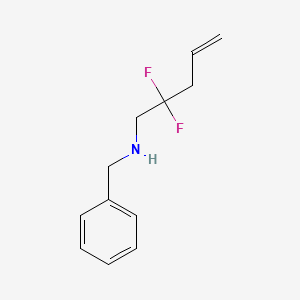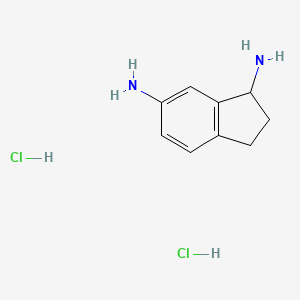
((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol: is a chiral compound with significant potential in various fields of scientific research. This compound features a tetrahydrofuran ring with an amino group at the 4-position and a hydroxymethyl group at the 3-position. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a 4-nitro-3-tetrahydrofuranone derivative using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a palladium or platinum catalyst under mild temperatures and pressures to ensure high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
化学反应分析
Types of Reactions: ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-aminotetrahydrofuran-3-carboxylic acid.
Reduction: Formation of 4-aminotetrahydrofuran-3-ylamine.
Substitution: Formation of various substituted tetrahydrofuran derivatives depending on the nucleophile used.
科学研究应用
Chemistry: ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate metabolic pathways. Its chiral nature allows researchers to explore stereospecific interactions in biological systems.
Medicine: this compound has potential applications in drug development, particularly in the design of antiviral and anticancer agents. Its unique structure can be exploited to create molecules with high specificity and potency against target proteins.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
作用机制
The mechanism by which ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and coordinate with metal ions, facilitating its binding to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The compound’s chiral nature also plays a role in its mechanism of action, as different enantiomers can have distinct interactions with biological targets.
相似化合物的比较
(3R,4S)-4-Hydroxytetrahydrofuran-3-yl)methanol: Lacks the amino group, making it less versatile in certain reactions.
(3R,4S)-4-Aminotetrahydrofuran-3-yl)ethanol: Has an ethyl group instead of a hydroxymethyl group, affecting its reactivity and binding properties.
(3R,4S)-4-Aminotetrahydrofuran-3-yl)acetate: Contains an acetate group, which can be hydrolyzed to form the parent compound.
Uniqueness: ((3R,4S)-4-Aminotetrahydrofuran-3-yl)methanol stands out due to its combination of an amino group and a hydroxymethyl group on a chiral tetrahydrofuran ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in multiple fields of research.
属性
IUPAC Name |
[(3R,4S)-4-aminooxolan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-5-3-8-2-4(5)1-7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOVIIQBMQIOGG-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![benzyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B8186582.png)


![trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8186602.png)




